4-(Chloromethyl)-2-methoxypyrimidine
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its appearance (solid, liquid, gas, color, etc.) and where it is commonly found or used .
Synthesis Analysis
This involves the methods and procedures used to create the compound. It includes the raw materials used, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
Physical properties include color, density, melting point, boiling point, etc. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthetic Applications and Methodologies
Research on compounds closely related to "4-(Chloromethyl)-2-methoxypyrimidine" has shown significant synthetic utility. For instance, the synthesis of 2-amino-4-methoxypyrimidine derivatives involves methoxylation reactions that highlight the versatility of pyrimidine derivatives in chemical synthesis, providing a basis for industrial-scale production due to their low cost, simple process, and high yields (Ju Xiu-lian, 2009). Similarly, the preparation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine showcases the effective use of chlorinating reagents, emphasizing the role of chloromethyl and methoxypyrimidine moieties in synthesizing complex molecules (Xia Liang, 2007).
Material Science and Molecular Interactions
Investigations into non-covalent interactions in pyrimidine derivatives, such as 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas, have provided insights into intramolecular forces, including hydrogen bonds and van der Waals interactions. These studies utilize advanced characterization techniques like FT-IR, NMR, and X-ray diffraction, contributing to our understanding of molecular structure and behavior, which is crucial for designing materials with specific properties (Yu Zhang et al., 2018).
Pharmaceutical Research and Development
The creation and evaluation of pyrimidine derivatives for their antimicrobial properties exemplify the pharmaceutical applications of this chemical class. For example, Schiff bases of 2-amino-4-chloro-6-methoxypyrimidine have shown potent antibacterial and antifungal activities, suggesting the potential for developing new antimicrobial agents (W. Al-Masoudi et al., 2015). This research highlights the importance of pyrimidine derivatives in synthesizing compounds with significant biological activities.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-2-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYTXFVWGGDUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methoxypyrimidine | |
CAS RN |
944901-38-6 | |
Record name | 4-(chloromethyl)-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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